molecular formula C15H13N3O3S B15106666 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide

Cat. No.: B15106666
M. Wt: 315.3 g/mol
InChI Key: VKBINKGRWGHJCV-UHFFFAOYSA-N
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Description

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a methanesulfonamide-functionalized benzene ring at position 3. The 1,2,4-oxadiazole scaffold is renowned for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C15H13N3O3S/c1-22(19,20)18-13-10-6-5-9-12(13)15-16-14(17-21-15)11-7-3-2-4-8-11/h2-10,18H,1H3

InChI Key

VKBINKGRWGHJCV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as cyclooxygenase (COX) or matrix metalloproteinases (MMPs), leading to reduced inflammation and tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Functional Group Variations in Benzamide Analogs

Compound : N-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide (7a)

  • Structural Difference : Replaces methanesulfonamide with a benzamide group.
  • Key Data :
    • Yield: 96% (higher than typical sulfonamide derivatives).
    • IR: 1682 cm⁻¹ (C=O stretch of benzamide) vs. ~1350–1170 cm⁻¹ (S=O in sulfonamides).

Pyrazole- and Dihydropyrazole-Based Sulfonamides

Compounds :

  • N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
  • N-[3-[2-benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
  • Structural Differences : Feature pyrazole/dihydropyrazole cores instead of oxadiazole.
  • Key Data : High docking scores in antiviral studies against monkeypox DNA polymerase.
  • Implications : The pyrazole ring introduces conformational flexibility, which may enhance binding to viral targets compared to rigid oxadiazole systems .

Amine-Functionalized Oxadiazole Derivatives

Compound : 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

  • Structural Difference : Replaces methanesulfonamide with a terminal amine.
  • Key Data : Molecular weight 160.65 g/mol (lower than the target compound’s ~327 g/mol).

Comparative Data Table

Compound Name Core Structure Key Functional Groups Yield/Solubility Bioactivity Notes
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide 1,2,4-Oxadiazole Methanesulfonamide Moderate solubility Antiviral potential (inferred)
N-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide (7a) 1,2,4-Oxadiazole Benzamide 96% yield Higher lipophilicity
Pyrazole-based sulfonamides Pyrazole Methanesulfonamide, ethoxyphenyl N/A High docking scores
3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride 1,2,4-Oxadiazole Terminal amine Hydrochloride salt form Enhanced basicity

Key Research Findings

Synthetic Accessibility : Methanesulfonamide derivatives generally exhibit lower yields (e.g., 70–85%) compared to benzamide analogs like 7a (96%) due to sulfonylation challenges .

Biological Activity : Pyrazole-based sulfonamides demonstrate superior docking scores in antiviral studies, suggesting heterocycle flexibility enhances target binding .

Solubility Trends : Sulfonamide groups improve aqueous solubility over benzamide or amine derivatives, critical for oral bioavailability.

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